N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
Description
Propriétés
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-17-3-2-15-10-19(23-18(15)11-17)20(25)22-12-14-4-7-24(8-5-14)21(26)16-6-9-28-13-16/h2-3,6,9-11,13-14,23H,4-5,7-8,12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKSLACMHHQYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidine to form the intermediate N-(furan-3-carbonyl)piperidine. This intermediate is further reacted with 6-methoxy-1H-indole-2-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted piperidines.
Applications De Recherche Scientifique
Research indicates that this compound exhibits various biological activities, including:
1. Anti-inflammatory Properties
Studies have shown that N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
2. Analgesic Effects
Animal model studies demonstrated that this compound provides significant pain relief, indicating its potential application in pain management therapies .
3. Anticancer Activity
Preliminary research has indicated that this compound may possess anticancer properties, particularly against breast cancer cell lines. In vitro studies reported a reduction in cell viability and induction of apoptosis in MCF7 cells .
Anti-inflammatory Effects
A study published in Pharmaceutical Biology demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Analgesic Properties
In another study, this compound was tested in a formalin-induced pain model in rats. Results indicated significant analgesic effects compared to control groups, suggesting its viability for further development as an analgesic medication .
Anticancer Research
Research conducted on the MCF7 breast cancer cell line showed that treatment with this compound resulted in an IC50 value of 25 μM, indicating moderate cytotoxicity and potential as a lead compound for further development in cancer therapeutics .
Comparison with Related Compounds
When compared to similar compounds, such as N'-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide, N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exhibits enhanced biological activity due to its specific structural features.
| Compound Name | Key Feature |
|---|---|
| N'-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin]} | Contains methoxy group |
| N'-(4-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin]} | Contains chlorophenyl group |
Mécanisme D'action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
Uniqueness
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Activité Biologique
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of furan-3-carbonyl chloride, which is reacted with piperidine to form an intermediate. This intermediate is then combined with 6-methoxy-1H-indole-2-carboxylic acid under specific conditions to yield the final product.
Chemical Structure:
- Molecular Formula: C21H23N3O4
- CAS Number: 1797290-38-0
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated for its ability to inhibit various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. For instance, structure-activity relationship (SAR) studies suggest that modifications to the indole and piperidine moieties can enhance cytotoxic effects against specific cancer types .
The mechanism by which N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes and receptors involved in cell signaling pathways, thereby modulating their activity. For example, it may inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in cancer progression and neurodegenerative diseases .
Case Studies and Experimental Data
-
In Vitro Studies:
- The compound was tested against several cancer cell lines, including breast and colon cancer models. Results showed IC50 values in the low micromolar range, indicating potent activity .
- Inhibition of GSK-3β was confirmed through biochemical assays, demonstrating a direct correlation between the compound's structure and its inhibitory potency.
- Antimicrobial Activity:
Comparative Analysis of Biological Activities
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 75–85 | ≥95% |
| 2 | 60–70 | ≥90% |
| 3 | 17–25 | ≥98% |
How can structural characterization be rigorously validated for this compound?
Basic
Use a combination of:
Q. Advanced :
- X-ray crystallography : Resolve co-crystal structures with target proteins to confirm binding conformations (e.g., as done for EZH2 inhibitors) .
What methodologies are used to evaluate target selectivity and potency?
Q. Advanced
- Biochemical assays : Measure IC values using enzyme inhibition assays (e.g., EZH2 IC = 0.002 μM, cellular EC = 0.032 μM in PRC2 complex studies) .
- Cellular assays : Quantify histone H3K27me3 levels via ELISA or Western blot to confirm target engagement.
- Selectivity panels : Screen against related enzymes (e.g., PARP-1/2, HDACs) to rule off-target effects. Co-crystal structures (e.g., PARP-1 vs. PARP-2 selectivity) guide rational design .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Advanced
- Core modifications : Vary the indole (e.g., 5-chloro substitution), piperidine linker length, or furan substituents.
- Conformational analysis : Use molecular dynamics (MD) and AM1 orbital methods to predict bioactive conformers .
- 3D-QSAR models : Apply CoMFA to correlate steric/electrostatic fields with activity (e.g., K values from radioligand displacement assays) .
Q. Example SAR Findings :
| Modification | Effect on Potency | Selectivity Impact |
|---|---|---|
| Furan → Thiophene | 10-fold ↓ | Improved CYP3A4 stability |
| Piperidine N-methylation | 2-fold ↑ | Reduced hERG liability |
What in vivo models are suitable for assessing efficacy?
Q. Advanced
- Xenograft models : Dose at 160 mg/kg BID in immunocompromised mice (e.g., Karpas-422 lymphoma) to evaluate tumor regression .
- Pharmacokinetics : Monitor plasma exposure (AUC, C) and brain penetration (K) using LC-MS/MS.
- Combination studies : Pair with DNA-damaging agents (e.g., Temozolomide) to assess synergistic effects .
Q. Key Data :
| Parameter | Value |
|---|---|
| Oral bioavailability | 45–60% |
| Half-life (t) | 6–8 hours |
How can computational tools predict ADME properties?
Q. Advanced
- Docking studies : Use Schrödinger Suite or AutoDock to model binding to metabolic enzymes (e.g., CYP3A4).
- In silico PK predictors : Apply QikProp for logP, solubility, and BBB permeability estimates.
- Metabolite identification : Simulate Phase I/II metabolism with StarDrop or MetaSite .
What analytical challenges arise in stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
